molecular formula C20H19N3O5 B2763645 N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide CAS No. 899213-27-5

N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide

Cat. No.: B2763645
CAS No.: 899213-27-5
M. Wt: 381.388
InChI Key: IBQYZGZNGCINOM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a phenyl ring substituted with methoxy groups, a pyrazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring can be formed through cyclization reactions.

    Substitution Reactions: Introduction of the phenyl and methoxy groups through electrophilic aromatic substitution.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide: can be compared with other acetamide derivatives or pyrazine-containing compounds.

    N-(3,5-dimethoxyphenyl)acetamide: Lacks the pyrazine ring but shares the phenyl and acetamide groups.

    2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetamide: Lacks the methoxy-substituted phenyl ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-27-16-10-14(11-17(12-16)28-2)21-18(24)13-22-8-9-23(20(26)19(22)25)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQYZGZNGCINOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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